![molecular formula C15H17NO4 B2986556 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-47-8](/img/structure/B2986556.png)

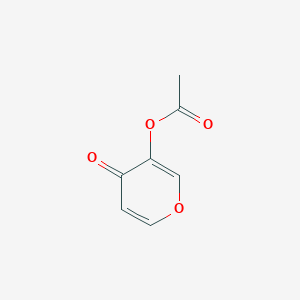

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

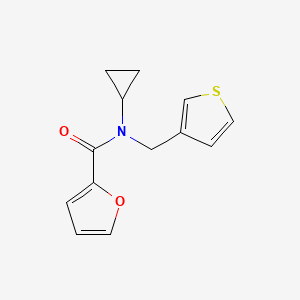

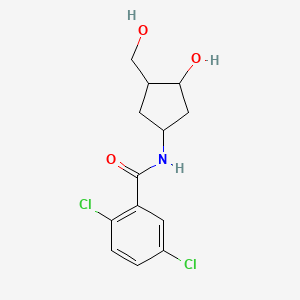

The compound “2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one” is an organic compound . It contains a benzyl group and a methyl group attached to an amino group, which is a monovalent functional group with the formula −CH2−NH2 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . Aminomethyl groups, like the one in this compound, are usually obtained by alkylation with Eschenmoser’s salt .Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group (C6H5CH2) attached to an amino group (NH2), forming an aminomethyl group. This is attached to a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and contains a ketone functional group .Applications De Recherche Scientifique

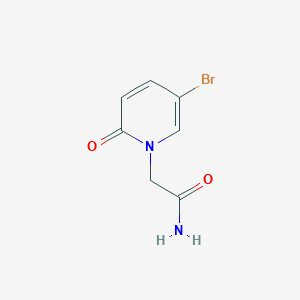

Antiviral Activity

The compound’s structural features suggest potential antiviral properties. Researchers have investigated its efficacy against various viruses, including HIV-1. Molecular docking studies have revealed promising interactions between this compound and viral enzymes, making it a candidate for further exploration .

Peptide Analog Synthesis

2-{[Benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can serve as a precursor for peptide analogs. Aza-type Michael addition reactions with this compound yield β-amino carbonyl derivatives. These intermediates find applications in peptide chemistry, optically active amino acid synthesis, and related fields .

Benzoxazole Synthesis

Researchers have employed this compound in the synthesis of benzoxazoles. A magnetic solid acid nanocatalyst facilitated the reaction, resulting in good yields. Benzoxazoles have antimicrobial potential and are relevant in drug discovery .

Antimicrobial Agents

Given the global challenge of antibiotic resistance, novel antimicrobial agents are crucial. Although not widely explored yet, the benzofuran scaffold (to which our compound belongs) holds promise. Further studies could reveal its effectiveness against deadly microbes .

Propriétés

IUPAC Name |

2-[[benzyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-16(8-11-5-3-2-4-6-11)9-14-15(19)13(18)7-12(10-17)20-14/h2-7,17,19H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCLGIYKATVHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C(=O)C=C(O2)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)